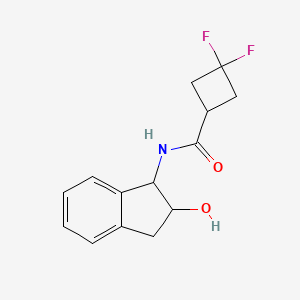

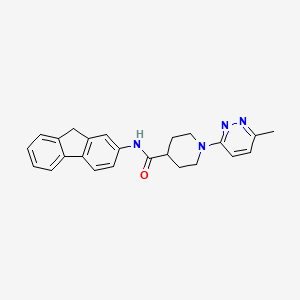

![molecular formula C11H7ClN2O2S B2402489 2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine CAS No. 25935-61-9](/img/structure/B2402489.png)

2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine

説明

“2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine” is a chemical compound with the molecular formula C11H7ClN2O2S . It has a molecular weight of 266.71 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H7ClN2O2S/c12-8-1-4-10 (5-2-8)17-11-6-3-9 (7-13-11)14 (15)16/h1-7H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is a solid .科学的研究の応用

Synthesis and Characterization

2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine has been used in the synthesis of various sulfonamides and nitropyridines, which are critical in the development of new chemical entities and compounds. For instance, the synthesis of certain N1- and N4-(5-nitro-2-pyridyl)-substituted sulfonamides involved the condensation of 2-chloro-5-nitropyridine with various sulfonamides, showcasing its utility in producing derivatives with potential applications in medicinal chemistry (El-Basil, Ghoneim, Khalifa, & Abou-Zeid, 1969).

The compound has also been a key intermediate in nucleophilic alkylations of 3-nitropyridines, resulting in various substituted pyridines with acceptable to good yields and regioselectivity. This highlights its role in creating diverse chemical structures for further research and potential applications (Andreassen, Bakke, Sletvold, & Svensen, 2004).

Chemical Reactions and Properties

Studies on the reactivity of nitroheteroarenes with carbanions showed that nitropyridines, including derivatives of this compound, are significantly more reactive than nitrobenzene. This research provides insights into the electrophilic reactivities of nitroheteroarenes, contributing to the understanding of their chemical properties (Seeliger, Błażej, Bernhardt, Mąkosza, & Mayr, 2008).

Another study investigated the substitution reactions of 5-nitropyridine-2-sulfonic acid, demonstrating how the sulfonate group can be substituted by various nucleophiles. This research exemplifies the versatility of nitropyridine derivatives in chemical synthesis (Bakke & Sletvold, 2003).

Applications in Molecular Modification

- The compound has been involved in molecular modification studies, such as the development of novel N,S‐substituted polyhalogenated nitrobutadiene derivatives. These derivatives have shown potential antioxidant, antixanthine oxidase, and antielastase activities, indicating possible applications in pharmaceutical and cosmetic industries (Onul, Ertik, Mermer, & Yanardag, 2018).

Safety and Hazards

特性

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2S/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDGRPSAURHHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

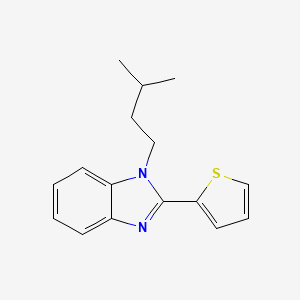

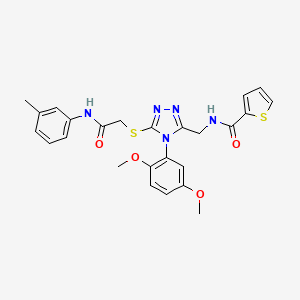

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2402413.png)

![[4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride](/img/structure/B2402415.png)

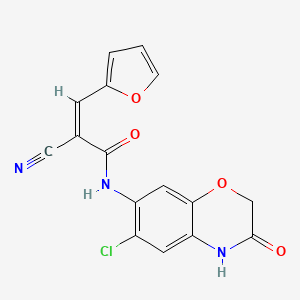

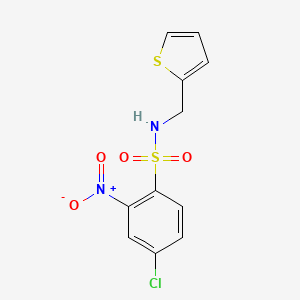

![2-(furan-2-yl)-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2402416.png)

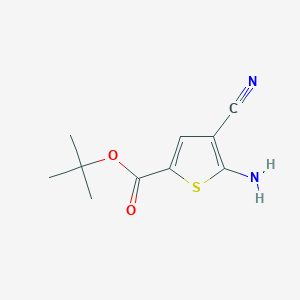

![(E)-1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2402421.png)

![Methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B2402423.png)

![{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}acetic acid hydrochloride](/img/no-structure.png)